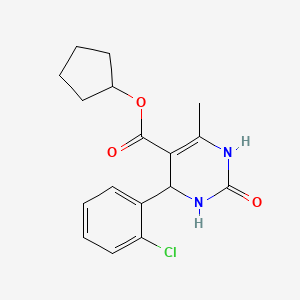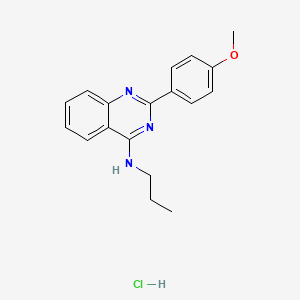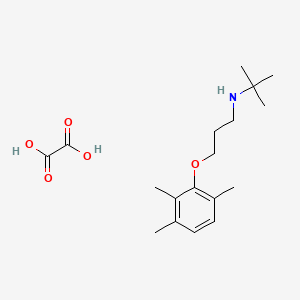![molecular formula C24H24N2O5S B5017635 ethyl 2-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5017635.png)
ethyl 2-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate, also known as ESI-09, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of RAC1, a protein that plays a crucial role in various cellular processes such as cell migration, proliferation, and differentiation. In
Mechanism of Action
Ethyl 2-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate inhibits the activity of RAC1, a protein that belongs to the Rho family of small GTPases. RAC1 plays a crucial role in various cellular processes such as cell migration, proliferation, and differentiation. By inhibiting the activity of RAC1, this compound can affect these cellular processes and potentially have therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound can inhibit the activation of the AKT pathway, which is involved in cell survival and proliferation. In cardiac cells, this compound can reduce the expression of fibrosis markers and improve cardiac function. In neuronal cells, this compound can reduce the expression of inflammatory markers and improve motor function.
Advantages and Limitations for Lab Experiments
Ethyl 2-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate has several advantages for lab experiments, such as its small size and specificity for RAC1. However, there are also limitations to using this compound in lab experiments, such as its potential off-target effects and the need for proper controls to ensure specificity.
Future Directions
Ethyl 2-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate has potential for further research in various disease areas, such as cancer, cardiovascular disease, and neurological disorders. Future research could investigate the efficacy of this compound in combination with other therapies, as well as its potential for clinical translation. Additionally, further studies could investigate the effects of this compound on other cellular processes and pathways beyond RAC1.
Synthesis Methods
Ethyl 2-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate can be synthesized through a multi-step process, starting with the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-chlorobenzoic acid. This intermediate is then reacted with 3-methyl-N-phenylbenzenesulfonamide and triethylamine to form 4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoic acid. The final step involves the reaction of this intermediate with ethyl 2-amino-3-(4-methylbenzoyl)benzoate to form this compound.
Scientific Research Applications
Ethyl 2-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate has been studied extensively for its potential therapeutic applications in various diseases such as cancer, cardiovascular disease, and neurological disorders. In cancer research, this compound has been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. In cardiovascular disease research, this compound has been shown to improve cardiac function and reduce fibrosis in animal models of heart failure. In neurological disorder research, this compound has been shown to improve motor function and reduce inflammation in animal models of multiple sclerosis.
properties
IUPAC Name |
ethyl 2-[[4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-4-31-24(28)20-10-5-6-11-21(20)25-23(27)18-13-12-17(3)22(15-18)32(29,30)26-19-9-7-8-16(2)14-19/h5-15,26H,4H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJYOSFDDZDTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B5017576.png)



![5-(4-chlorophenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5017598.png)

![ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5017608.png)
![2-cyano-N-cyclohexyl-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5017611.png)
![2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5017619.png)

![3-(2,4-dimethylphenyl)-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017641.png)
![N-(5-chloro-2-pyridinyl)-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B5017648.png)